2-Fluoro-5-(methylsulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(methylsulfonyl)benzonitrile is an organic compound with the molecular formula C8H6FNO2S It is a derivative of benzonitrile, characterized by the presence of a fluorine atom at the second position and a methylsulfonyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(methylsulfonyl)benzonitrile typically involves the introduction of the fluorine and methylsulfonyl groups onto a benzonitrile scaffold. One common method includes the nucleophilic aromatic substitution of a suitable precursor, such as 2-fluoro-5-nitrobenzonitrile, followed by reduction and sulfonylation reactions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution and subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and precise control of temperature, pressure, and reagent addition are critical to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(methylsulfonyl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 2-Fluoro-5-(methylsulfonyl)benzylamine.
Oxidation: Formation of 2-Fluoro-5-(methylsulfonyl)benzenesulfone.
Scientific Research Applications
2-Fluoro-5-(methylsulfonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(methylsulfonyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine and methylsulfonyl groups can influence the compound’s binding affinity and selectivity, as well as its metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylbenzonitrile: Lacks the methylsulfonyl group, which can affect its reactivity and applications.
2-Fluoro-5-formylbenzonitrile: Contains a formyl group instead of a methylsulfonyl group, leading to different chemical properties and uses.
3-Fluoro-5-(methylsulfonyl)benzonitrile:
Uniqueness
2-Fluoro-5-(methylsulfonyl)benzonitrile is unique due to the specific positioning of the fluorine and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C8H6FNO2S |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-fluoro-5-methylsulfonylbenzonitrile |
InChI |
InChI=1S/C8H6FNO2S/c1-13(11,12)7-2-3-8(9)6(4-7)5-10/h2-4H,1H3 |
InChI Key |
RHQWETNDQQGCLH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.